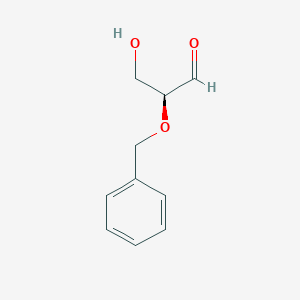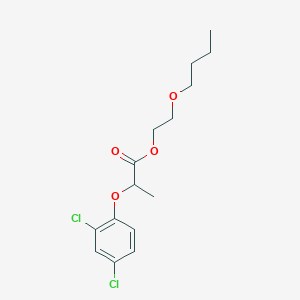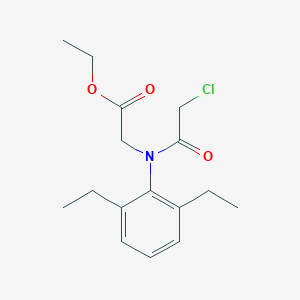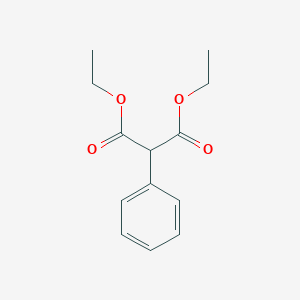
Tetraoctadecylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctadecylammonium hydroxide (TOAH) is a quaternary ammonium compound that has been widely used in scientific research for its unique properties. TOAH is a surfactant that can form micelles in aqueous solutions, which makes it useful for various applications, including as a template for the synthesis of nanoparticles and as a catalyst for organic reactions. In
Mechanism Of Action
The mechanism of action of Tetraoctadecylammonium hydroxide is based on its surfactant properties. Tetraoctadecylammonium hydroxide can form micelles in aqueous solutions, which can encapsulate other molecules or ions. The hydrophobic tails of Tetraoctadecylammonium hydroxide molecules form the core of the micelle, while the hydrophilic heads face outward. The micelles can solubilize hydrophobic molecules, allowing them to be transported in aqueous solutions.
Biochemical And Physiological Effects
Tetraoctadecylammonium hydroxide has been shown to have antimicrobial properties. The surfactant properties of Tetraoctadecylammonium hydroxide can disrupt the cell membrane of bacteria, leading to cell death. Tetraoctadecylammonium hydroxide has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood.
Advantages And Limitations For Lab Experiments
Tetraoctadecylammonium hydroxide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Tetraoctadecylammonium hydroxide can form stable micelles in aqueous solutions, which can be used for various applications. However, Tetraoctadecylammonium hydroxide can be toxic to cells at high concentrations, and its surfactant properties can interfere with some assays.
Future Directions
There are several future directions for research on Tetraoctadecylammonium hydroxide. One area of research is the development of new synthesis methods for Tetraoctadecylammonium hydroxide that can improve its purity and yield. Another area of research is the use of Tetraoctadecylammonium hydroxide as a template for the synthesis of more complex nanoparticles, such as core-shell nanoparticles. Finally, Tetraoctadecylammonium hydroxide could be used as a tool for the delivery of drugs or other molecules to specific cells or tissues, which could have applications in drug delivery and gene therapy.
Conclusion:
In conclusion, Tetraoctadecylammonium hydroxide is a versatile surfactant that has many applications in scientific research. Its unique properties, including its ability to form micelles and act as a template for the synthesis of nanoparticles, make it a valuable tool in various fields of research. Further research on Tetraoctadecylammonium hydroxide could lead to new applications and insights into its mechanism of action.
Synthesis Methods
Tetraoctadecylammonium hydroxide can be synthesized through the reaction of octadecylamine with sodium hydroxide. The reaction produces Tetraoctadecylammonium hydroxide and water as byproducts. The synthesis can be carried out in either aqueous or non-aqueous solvents, depending on the desired properties of the final product. The purity of Tetraoctadecylammonium hydroxide can be improved through recrystallization and column chromatography.
Scientific Research Applications
Tetraoctadecylammonium hydroxide has been used in a variety of scientific research applications. One of the most common uses of Tetraoctadecylammonium hydroxide is as a template for the synthesis of nanoparticles. Tetraoctadecylammonium hydroxide micelles can act as a template for the synthesis of metal nanoparticles, which can be used in various applications, including catalysis, sensing, and medical diagnostics.
Tetraoctadecylammonium hydroxide has also been used as a catalyst for organic reactions. The surfactant properties of Tetraoctadecylammonium hydroxide can enhance the reactivity of the reactants, leading to higher yields and selectivity. Tetraoctadecylammonium hydroxide has been used in the synthesis of various organic compounds, including esters, amides, and ethers.
properties
CAS RN |
137044-24-7 |
|---|---|
Product Name |
Tetraoctadecylammonium hydroxide |
Molecular Formula |
C72H149NO |
Molecular Weight |
1045 g/mol |
IUPAC Name |
tetraoctadecylazanium;hydroxide |
InChI |
InChI=1S/C72H148N.H2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
HNRXDBMBQAOWFV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[OH-] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



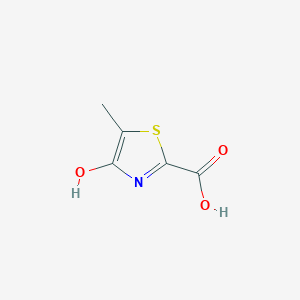
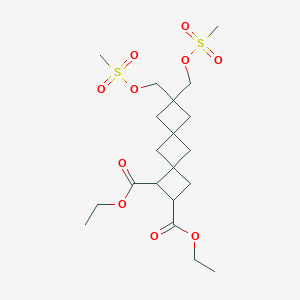
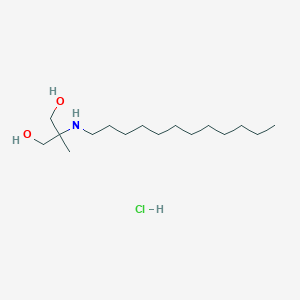
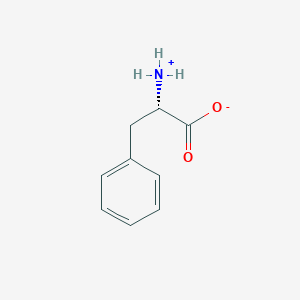
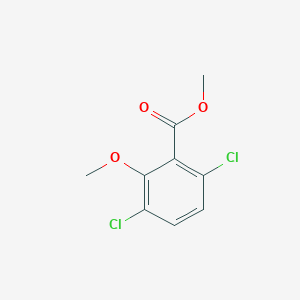
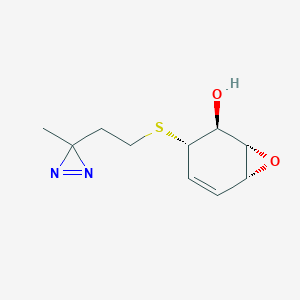
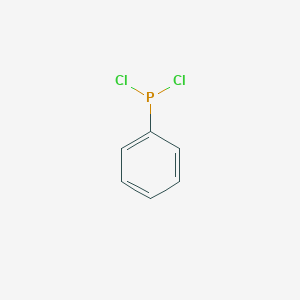
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
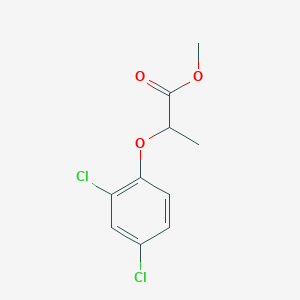
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)
